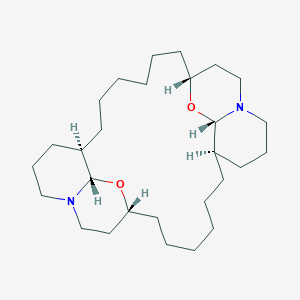

(+)-Xestospongin A

Übersicht

Beschreibung

(+)-Xestospongin A (XEA) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from marine sponges of the Xestospongia genus. It belongs to the xestospongin family, which is structurally characterized by complex polycyclic frameworks containing fused ether and amine rings . This compound is a stereoisomer of xestospongin C, another well-studied member of this family. While this compound is primarily recognized for its role as an inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), its specific pharmacological and mechanistic profiles remain less documented compared to xestospongin C. The compound’s structural complexity and stereochemical specificity contribute to its selective interactions with intracellular calcium (Ca²⁺) signaling pathways, making it a subject of interest in studies of calcium homeostasis and related pathologies .

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies in Calcium Signaling

Overview:

(+)-Xestospongin A is primarily utilized as a tool compound to investigate the mechanisms of IP3 receptor-mediated calcium signaling. This signaling pathway is essential for numerous physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Key Findings:

- Research has demonstrated that this compound effectively inhibits IP3-induced calcium release from the endoplasmic reticulum (ER), providing insights into calcium dynamics within cells .

- Studies show that its application can help delineate the roles of different calcium signaling pathways in various cellular contexts, particularly in neurons and cardiac cells.

Neuroprotective Effects

Overview:

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound's ability to modulate calcium signaling has implications for cognitive function and neuronal health.

Case Studies:

- In APP/PS1 transgenic mice models of AD, treatment with this compound has shown improvement in cognitive behaviors and a reduction in amyloid-beta plaque accumulation .

- The compound's inhibition of excessive calcium signaling is linked to decreased endoplasmic reticulum stress markers, suggesting a protective role against neurodegeneration .

Cancer Research

Overview:

In cancer biology, this compound has been investigated for its potential to affect tumor cell metabolism and proliferation through modulation of calcium signaling pathways.

Key Findings:

- Preliminary studies indicate that this compound may inhibit mitochondrial metabolism in cancer cells, leading to reduced cell proliferation and metastasis without adversely affecting normal cells .

- Its selective action on IP3 receptors makes it a valuable tool for studying calcium's role in cancer cell behavior and therapeutic responses.

Cardiovascular Research

Overview:

Calcium signaling is pivotal in cardiac function. This compound's effects on cardiac myocytes have been studied to understand better its role in heart physiology.

Key Findings:

- Research indicates that inhibition of IP3 receptors by this compound can modulate contractility in cardiac muscle cells, offering insights into potential therapeutic strategies for heart diseases .

- By affecting intracellular calcium levels, the compound may help elucidate mechanisms underlying arrhythmias and other cardiac dysfunctions.

Data Summary Table

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of (+)-Xestospongin A in cellular calcium signaling, and how is this experimentally validated?

this compound is a selective inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors (IP3Rs), which regulate calcium release from the endoplasmic reticulum (ER). To validate this mechanism:

- Experimental Design : Use calcium imaging (e.g., Fluo-4 AM dye) in cell lines (e.g., HEK293 or cancer cells) to measure intracellular Ca²⁺ flux before and after treatment. Compare results with IP3R knockout models or competitive inhibitors like Xestospongin C .

- Data Interpretation : A reduction in IP3-induced calcium release confirms target engagement. Include dose-response curves to establish IC₅₀ values and assess selectivity across IP3R isoforms (e.g., IP3R1 vs. IP3R3).

Vergleich Mit ähnlichen Verbindungen

The xestospongin family and related IP3R inhibitors exhibit distinct pharmacological behaviors depending on structural variations and target affinities. Below, (+)-Xestospongin A is compared to xestospongin C, PANX1 inhibitors, and other Ca²⁺ modulators based on available evidence.

Mechanistic Specificity and Calcium Signaling

- Xestospongin C: IP3R Inhibition: Xestospongin C (2 µM) partially inhibits IP3R-mediated Ca²⁺ release, with delayed Ca²⁺ transient onset (~30 s post-stimulation) . SERCA Pump Interaction: Unlike this compound, xestospongin C also inhibits sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, complicating its specificity .

- PANX1 Inhibitors (10Panx1, Probenecid, Carbenoxolone): Ca²⁺ Transient Delay: 10Panx1 causes a shorter delay (~20 s) in Ca²⁺ transients compared to xestospongin C (~30 s) . Complete Signal Abolition: Probenecid and carbenoxolone fully eliminate Ca²⁺ responses, unlike the partial inhibition by xestospongin C .

Functional Outcomes in Disease Models

Comparative Data Table

Research Implications and Limitations

- Structural-Activity Relationship (SAR) : The stereochemistry of this compound may confer higher IP3R specificity compared to xestospongin C, but direct comparative data are lacking in the provided evidence.

- Therapeutic Potential: Xestospongin C’s dual inhibition of IP3R and SERCA limits its utility in dissecting Ca²⁺ signaling mechanisms, whereas PANX1 inhibitors offer clearer pathway-specific insights .

- Knowledge Gaps: No studies in the provided evidence directly analyze this compound’s pharmacological profile, underscoring the need for targeted research on its efficacy, selectivity, and clinical applications.

Eigenschaften

IUPAC Name |

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOPBRFUUEHRC-NIVXRMQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.